2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyethyl group, and a phenyl group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydroxyethylamine derivative, followed by its reaction with a suitable phenyl-containing compound under controlled conditions. Common reagents used in these reactions include ethylamine, hydroxyethylamine, and phenylacetyl chloride. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyethyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can revert it to an alcohol. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(7-Chloroquinolin-4-yl)-N-(5-(ethyl(2-hydroxyethyl)amino)pentan-2-yl)nitrous amide
- 3-Amino-4,4-dimethyl lithocholic acid derivatives
- N-Boc-ethanolamine
Uniqueness
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H28N2O2 |
---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]-1-phenylethanone |
InChI |
InChI=1S/C17H28N2O2/c1-3-19(12-13-20)11-7-8-15(2)18-14-17(21)16-9-5-4-6-10-16/h4-6,9-10,15,18,20H,3,7-8,11-14H2,1-2H3 |
InChI-Schlüssel |
JVBFBQFGTVMYCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC(C)NCC(=O)C1=CC=CC=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.